molecular formula C12H16O2 B14456164 2-Methyl-2-(2-methylpropyl)-2H-1,3-benzodioxole CAS No. 74024-74-1

2-Methyl-2-(2-methylpropyl)-2H-1,3-benzodioxole

Cat. No.: B14456164
CAS No.: 74024-74-1
M. Wt: 192.25 g/mol
InChI Key: SQLURMDMELNUDR-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methylpropyl)-2H-1,3-benzodioxole is an organic compound with a complex structure that includes a benzodioxole ring substituted with methyl and isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylpropyl)-2H-1,3-benzodioxole typically involves the reaction of catechol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of catechol are replaced by the isobutyl group, forming the benzodioxole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylpropyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro, sulfonyl, or halogen groups into the benzodioxole ring.

Scientific Research Applications

2-Methyl-2-(2-methylpropyl)-2H-1,3-benzodioxole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(2-methylpropyl)-2H-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl 2-methylpropanoate
  • Isobutanol (2-methylpropan-1-ol)
  • Propanoic acid, 2-methyl-, 2-methylpropyl ester

Uniqueness

2-Methyl-2-(2-methylpropyl)-2H-1,3-benzodioxole is unique due to its benzodioxole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

74024-74-1

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-methyl-2-(2-methylpropyl)-1,3-benzodioxole

InChI

InChI=1S/C12H16O2/c1-9(2)8-12(3)13-10-6-4-5-7-11(10)14-12/h4-7,9H,8H2,1-3H3

InChI Key

SQLURMDMELNUDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(OC2=CC=CC=C2O1)C

Origin of Product

United States

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